OX2R Antagonist Potency Comparison
A derivative containing the octahydrocyclopenta[c]pyrrole-5-carbonitrile core (CHEMBL3113546) demonstrated potent antagonism of the human orexin-2 receptor (OX2R), with an IC50 of 35 nM [1]. This contrasts sharply with another derivative (CHEMBL3113767) based on the same core scaffold, which exhibited a significantly weaker IC50 of 771 nM at the same receptor [2]. This 22-fold difference in potency highlights the critical role of specific peripheral substitutions on the core's activity.
| Evidence Dimension | OX2R Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 35 nM (for a derivative incorporating the core scaffold) |
| Comparator Or Baseline | 771 nM (for an alternative derivative of the same core scaffold) |
| Quantified Difference | 22-fold lower potency for the comparator derivative |
| Conditions | Human orexin-2 receptor expressed in CHO cells; antagonism of orexin-A-induced calcium mobilization measured by FLIPR assay |
Why This Matters
This data demonstrates that while the octahydrocyclopenta[c]pyrrole-5-carbonitrile core is essential for OX2R activity, the selection of the specific derivative built from this core is critical, as small changes can lead to a 22-fold variation in potency, directly impacting compound efficacy and the required dose.
- [1] BindingDB. BDBM50447767 (CHEMBL3113546). Affinity Data for Orexin Receptor Type 2 (IC50 = 35 nM). View Source
- [2] BindingDB. BDBM50447789 (CHEMBL3113767). Affinity Data for Orexin Receptor Type 2 (IC50 = 771 nM). View Source
